A Comprehensive Technical Guide to the Synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
A Comprehensive Technical Guide to the Synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
Introduction
Benzene-1,3,5-tricarboxamides (BTAs) are a class of molecules renowned for their ability to self-assemble into well-defined, one-dimensional supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions.[1] The peripheral substitution of the BTA core with long alkyl chains can lead to materials with interesting liquid crystalline properties and potential applications in organic electronics, drug delivery, and materials science.[2][3] N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a BTA functionalized with highly branched, long alkyl chains, suggesting its potential for forming unique, self-assembled architectures with specific thermal and solubility properties. For instance, an analogue of this molecule, TT3, has been identified as an ionizable lipid-like material for mRNA and CRISPR/Cas9 delivery.[4]
This in-depth technical guide provides a comprehensive overview of a plausible synthetic route to N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide. The synthetic strategy is centered on the formation of amide bonds between a central 1,3,5-benzenetricarbonyl trichloride core and a sterically demanding, long-chain branched primary amine, 4-dodecylhexadecylamine.
A significant challenge in the synthesis of the target molecule is the commercial unavailability of the requisite 4-dodecylhexadecylamine. Therefore, this guide will first detail a representative multi-step synthesis for a structurally analogous long-chain branched primary amine, 2-decyltetradecylamine, to illustrate the key chemical transformations required. This will be followed by the preparation of the acyl chloride core and the final amidation reaction. The guide will also cover purification and characterization techniques, providing researchers with a robust framework for the synthesis of this and related BTA derivatives.
Overall Synthetic Workflow
The proposed synthesis is a multi-stage process that begins with the construction of the branched alkyl chain of the primary amine, followed by the amidation reaction with the central benzene-tricarbonyl core.
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of the Branched-Chain Primary Amine (A Representative Example)
Step 1.1: Synthesis of 2-Decyltetradecan-1-ol
The carbon skeleton of the amine is constructed via a Grignard reaction, a powerful and versatile method for C-C bond formation.
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Reaction: Dodecanal is reacted with decylmagnesium bromide.
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Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after acidic workup.
Experimental Protocol:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.
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Grignard Addition: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of dodecanal (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford 2-decyltetradecan-1-ol.
Step 1.2: Conversion of 2-Decyltetradecan-1-ol to a Good Leaving Group
The hydroxyl group of the alcohol is a poor leaving group and must be converted to a more reactive species for the subsequent nucleophilic substitution. Tosylation is a common and effective method for this transformation.
Experimental Protocol:
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To a solution of 2-decyltetradecan-1-ol (1.0 eq) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) or pyridine.
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The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo to yield 2-decyltetradecyl-4-toluenesulfonate.
Step 1.3: Synthesis of 2-Decyltetradecylamine
The primary amine is synthesized from the tosylate via a two-step sequence involving the formation of an alkyl azide followed by its reduction. This method, a modification of the Gabriel synthesis, is preferred over direct amination with ammonia to prevent the formation of secondary and tertiary amine byproducts.[5]
Experimental Protocol:
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Azide Formation: The tosylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to give the crude 1-azido-2-decyltetradecane.
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Reduction of the Azide: The crude alkyl azide is dissolved in anhydrous diethyl ether or THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature overnight.
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Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give 2-decyltetradecylamine.
Part 2: Synthesis of 1,3,5-Benzenetricarbonyl trichloride
The central acidic core is activated by converting the carboxylic acid groups of commercially available 1,3,5-benzenetricarboxylic acid (trimesic acid) into more reactive acyl chlorides.
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Reaction: Trimesic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
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Rationale: These reagents readily convert carboxylic acids to acyl chlorides, which are highly electrophilic and ideal for the subsequent amidation reaction.[6][7][8]
Experimental Protocol:
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To a flask containing 1,3,5-benzenetricarboxylic acid (1.0 eq) is added an excess of thionyl chloride (5-10 eq) and a catalytic amount of DMF.
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The mixture is heated to reflux for several hours until the evolution of HCl and SO2 gas ceases and the solid has completely dissolved.
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The excess thionyl chloride is removed by distillation under reduced pressure.
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The crude 1,3,5-benzenetricarbonyl trichloride is purified by vacuum distillation or recrystallization to yield a low-melting solid.[6][9]
Part 3: Synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
The final step involves the coupling of the branched-chain primary amine with the activated acyl chloride core.
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Reaction: 1,3,5-Benzenetricarbonyl trichloride is reacted with three equivalents of 4-dodecylhexadecylamine (or the representative 2-decyltetradecylamine) in the presence of a base.
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Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion. Given the steric hindrance of the amine, specific reaction conditions may be required to achieve high yields.[7][10][11][12]
Experimental Protocol:
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A solution of 4-dodecylhexadecylamine (3.3 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (4.0 eq) in a dry, inert solvent like dichloromethane or THF is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.
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A solution of 1,3,5-benzenetricarbonyl trichloride (1.0 eq) in the same solvent is added dropwise to the amine solution with vigorous stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Part 1.1: Grignard Reaction | |||
| 1-Bromodecane | 221.19 | 1.0 | |
| Magnesium | 24.31 | 1.2 | |
| Dodecanal | 184.34 | 1.0 | |
| Part 1.2: Tosylation | |||
| 2-Decyltetradecan-1-ol | 354.67 | 1.0 | |
| p-Toluenesulfonyl chloride | 190.65 | 1.5 | |
| Triethylamine | 101.19 | 2.0 | |
| Part 1.3: Amine Synthesis | |||
| 2-Decyltetradecyl-4-toluenesulfonate | 509.83 | 1.0 | |
| Sodium azide | 65.01 | 3.0 | |
| Lithium aluminum hydride | 37.95 | 1.5 | |
| Part 2: Acyl Chloride Synthesis | |||
| 1,3,5-Benzenetricarboxylic acid | 210.14 | 1.0 | |
| Thionyl chloride | 118.97 | Excess | |
| Part 3: Final Amidation | |||
| 1,3,5-Benzenetricarbonyl trichloride | 265.48 | 1.0 | |
| 4-Dodecylhexadecylamine (or representative amine) | ~423.8 (for C28H59N) | 3.3 | |
| Triethylamine | 101.19 | 4.0 |
Visualization of the Target Molecule
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
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